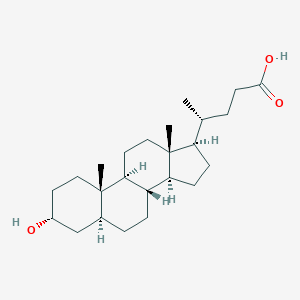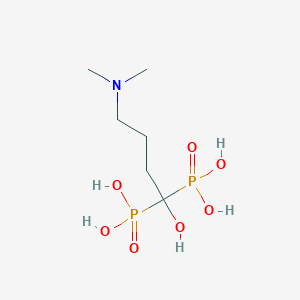
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid (DMABN) is a chemical compound that belongs to the family of bisphosphonates. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in treating bone-related diseases such as osteoporosis and bone metastases.
Mechanism Of Action
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid inhibits bone resorption by binding to hydroxyapatite crystals, the mineral component of bone tissue. It also inhibits the activity of osteoclasts by inducing apoptosis, or programmed cell death. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to inhibit the formation of osteoclasts from their precursors, as well as the resorptive activity of mature osteoclasts. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to inhibit the activity of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is essential for osteoclast function.
Biochemical And Physiological Effects
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to increase bone mineral density and reduce bone turnover in animal models and human clinical trials. It has also been shown to reduce the incidence of bone fractures in postmenopausal women with osteoporosis. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to have anti-tumor activity in animal models of bone metastases, and has been investigated for its potential in treating other types of cancer. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for other diseases such as atherosclerosis and periodontitis.
Advantages And Limitations For Lab Experiments
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in treating bone-related diseases. However, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has some limitations for lab experiments. It is a highly reactive compound and can easily form complexes with other molecules, which can interfere with its activity. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid is also relatively insoluble in water, which can make it difficult to administer in animal studies. In addition, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid. One area of interest is the development of more potent and selective bisphosphonates for the treatment of bone-related diseases. Another area of interest is the investigation of the anti-tumor activity of 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid in other types of cancer. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been investigated for its potential in treating other diseases such as atherosclerosis and periodontitis, and further research is needed to determine its effectiveness in these conditions. Finally, the development of new delivery systems for 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid may improve its effectiveness as a therapeutic agent.
Synthesis Methods
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid can be synthesized by reacting 1-hydroxybutylidene-1,1-diphosphonic acid (HBDP) with dimethylamine in the presence of a catalyst. The reaction proceeds at room temperature and yields 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been extensively studied for its therapeutic potential in treating bone-related diseases. It has been shown to inhibit bone resorption by targeting osteoclasts, the cells responsible for breaking down bone tissue. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to have anti-tumor activity, making it a potential treatment for bone metastases. In addition, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been investigated for its potential in treating other diseases such as atherosclerosis and periodontitis.
properties
CAS RN |
104361-73-1 |
|---|---|
Product Name |
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid |
Molecular Formula |
C6H17NO7P2 |
Molecular Weight |
277.15 g/mol |
IUPAC Name |
[4-(dimethylamino)-1-hydroxy-1-phosphonobutyl]phosphonic acid |
InChI |
InChI=1S/C6H17NO7P2/c1-7(2)5-3-4-6(8,15(9,10)11)16(12,13)14/h8H,3-5H2,1-2H3,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
VYDQNPISZFUMRU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
CN(C)CCCC(O)(P(=O)(O)O)P(=O)(O)O |
Other CAS RN |
104361-73-1 |
synonyms |
4-N,N-dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid 4Me2ABD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
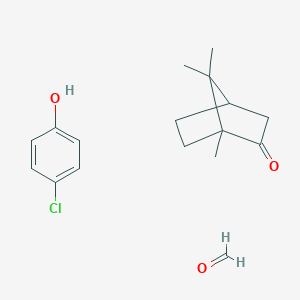
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
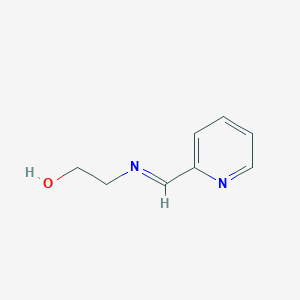
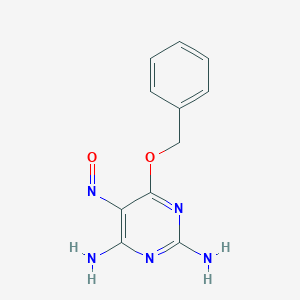
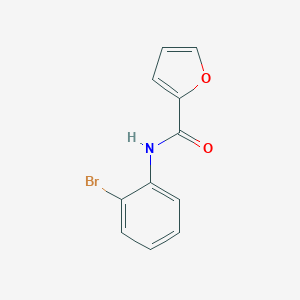
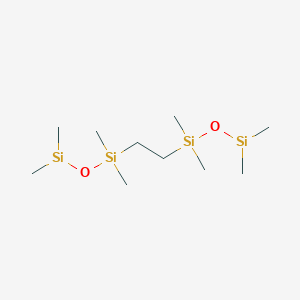
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
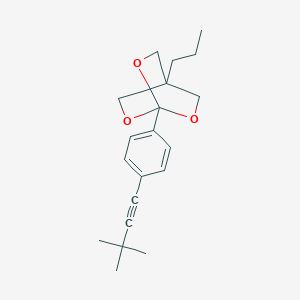
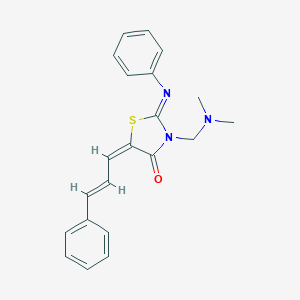
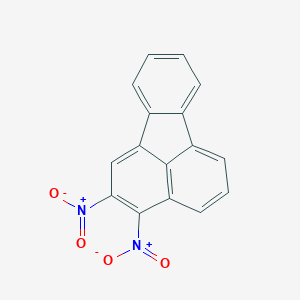
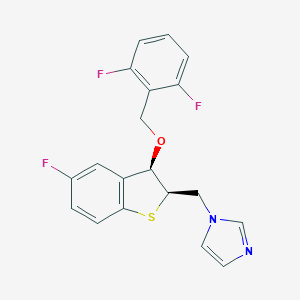
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
